molecular formula C8H7N3O2 B2471762 2-(4-Azidophenyl)acetic acid CAS No. 62893-37-2

2-(4-Azidophenyl)acetic acid

Cat. No.: B2471762
CAS No.: 62893-37-2
M. Wt: 177.163
InChI Key: QQKGBHZEZFKXGO-UHFFFAOYSA-N
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Description

2-(4-Azidophenyl)acetic acid is an organic compound with the molecular formula C8H7N3O2 It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Azidophenyl)acetic acid typically involves the introduction of an azide group to a phenylacetic acid derivative. One common method includes the reaction of 4-bromoacetophenone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the desired azide compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Azidophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

Scientific Research Applications

2-(4-Azidophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives through click chemistry.

    Biology: Employed in the photoimmobilization of biomolecules such as DNA on various substrates, facilitating the study of biomolecular interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with azide functionalities.

    Industry: Utilized in the development of advanced materials, including photoactive polymers and nanomaterials.

Comparison with Similar Compounds

Uniqueness: 2-(4-Azidophenyl)acetic acid is unique due to its combination of an azide group with an acetic acid moiety, providing distinct reactivity and versatility in various chemical reactions. Its ability to undergo photochemical reactions and form reactive intermediates makes it particularly valuable in applications such as photoimmobilization and click chemistry .

Properties

IUPAC Name

2-(4-azidophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKGBHZEZFKXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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